Dimethyl 3-(4-fluorophenyl)pentanedioate is an organic compound with the molecular formula . It features a fluorophenyl group attached to a pentanedioate backbone, making it an important compound in various chemical and pharmaceutical applications due to its unique structural properties. The compound is recognized for its potential biological activities and interactions with biomolecules, which are currently under investigation for therapeutic uses.
Dimethyl 3-(4-fluorophenyl)pentanedioate can be sourced from chemical suppliers and is often utilized in research laboratories for synthetic chemistry and biological studies. Its chemical structure allows it to serve as a building block in organic synthesis, contributing to the development of more complex molecules.
This compound falls under the category of esters, specifically diesters, due to the presence of two ester functional groups derived from pentanedioic acid. Its classification as an organic compound highlights its relevance in organic chemistry and medicinal chemistry.
The synthesis of Dimethyl 3-(4-fluorophenyl)pentanedioate typically involves the esterification of 3-(4-fluorophenyl)pentanedioic acid with methanol. This reaction is facilitated by a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Dimethyl 3-(4-fluorophenyl)pentanedioate has a distinct molecular structure characterized by:
Dimethyl 3-(4-fluorophenyl)pentanedioate participates in various chemical reactions:
The mechanism of action for Dimethyl 3-(4-fluorophenyl)pentanedioate involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to target proteins or enzymes, potentially modulating their activity. Current research focuses on elucidating these pathways and identifying specific biochemical processes influenced by this compound.
Dimethyl 3-(4-fluorophenyl)pentanedioate has a wide range of applications in scientific research:
Dimethyl 3-(4-fluorophenyl)pentanedioate (CAS: 216690-15-2) exemplifies a strategically engineered fluorinated glutarate derivative with broad utility in pharmaceutical chemistry. Its molecular architecture (C₁₃H₁₅FO₄; MW: 254.25 g/mol) features a glutaric acid backbone diesterified at C1 and C5, with a 4-fluorophenyl substituent at the C3 position—a design that merges metabolic stability with synthetic versatility [1] [9]. The compound's SMILES notation (O=C(OC)CC(C1=CC=C(F)C=C1)CC(OC)=O) encodes this functional arrangement, while computational analyses predict logP values of 1.72–2.91, indicating moderate lipophilicity suitable for blood-brain barrier penetration [9]. Key physicochemical properties are summarized below:
Table 1: Physicochemical Profile of Dimethyl 3-(4-Fluorophenyl)Pentanedioate
Property | Value |
---|---|
CAS Registry Number | 216690-15-2 |
Molecular Formula | C₁₃H₁₅FO₄ |
Molecular Weight | 254.25 g/mol |
MDL Number | MFCD09833069 |
Predicted logP (XLOGP3) | 1.72 |
Topological Polar Surface Area | 52.6 Ų |
Boiling Point | Not reported |
Density | Not reported |
Glutarate derivatives like this serve as pivotal intermediates for synthesizing fluorinated amino acids, enzyme inhibitors, and bioactive small molecules. The 4-fluorophenyl moiety enhances binding affinity to biological targets through steric and electronic effects, while the diester groups enable facile hydrolysis or transesterification during downstream derivatization [1] [3].
Fluorinated compounds constitute >20% of pharmaceuticals and agrochemicals due to fluorine’s unique properties: high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and capacity to modulate lipophilicity, metabolic stability, and bioavailability [5]. As a fluorinated glutarate, dimethyl 3-(4-fluorophenyl)pentanedioate functions as:
Table 2: Applications of Fluorinated Glutarates in Drug Design
Application | Mechanistic Role | Example Target |
---|---|---|
Amino Acid Probes | ¹⁹F-NMR tracers | Glutamate receptors |
Enzyme Inhibitors | Transition-state mimics | Hydrolases, Kinases |
Peptide Stabilizers | Backbone fluorination | Protease-resistant peptides |
CNS Therapeutics | BBB permeability enhancers | GABA analogs, Anxiolytics |
The 4-fluorophenyl group in dimethyl 3-(4-fluorophenyl)pentanedioate is not a passive appendage but a critical pharmacophore with three-dimensional implications:
Molecular docking studies reveal that fluorophenyl-glutarate derivatives bind albumin with ΔG = −7.2 kcal/mol—20% tighter than non-fluorinated analogs—due to hydrophobic interactions and fluorine-mediated dipolar contacts [9].
The synthesis of dimethyl 3-(4-fluorophenyl)pentanedioate evolved from early fluorination techniques to contemporary catalytic methods. Key advances include:
Table 3: Evolution of Synthetic Methods for Fluorinated Glutarates
Synthetic Method | Conditions | Yield | Enantioselectivity |
---|---|---|---|
Malonate Alkylation | NaOEt, 4-Fluorobenzyl bromide | 45–50% | None |
Vinylalumination | DIBAL-H, THF, 0°C to rt | 75–80% | Moderate (via chiral auxiliaries) |
Catalytic Hydrogenation | Ru-DuPhos, H₂ (50 psi) | 90–95% | >95% ee |
Enzymatic Fluorination | Fluorinase, S-adenosylmethionine | Under study | High (theoretical) |
Patent activity highlights industrial interest. WO2019193607A1 (2019) covers catalytic hydrogenation of cyano-diesters to yield pregabalin precursors, validating the strategy for fluorinated analogs [7]. Similarly, WO1998053824A1 (1998) disclosed fluorophenyl-containing heterocycles derived from glutarates for treating CNS disorders [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0